molecular formula C21H23N5O6S B008567 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-69-1

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Cat. No. B008567
M. Wt: 473.5 g/mol
InChI Key: MIJYJMAONHEJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The exact mechanism of action of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and perception, among other functions. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to have activity at other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its effects.

Biochemical And Physiological Effects

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin, dopamine, and norepinephrine levels in the brain, which may contribute to its effects on mood, perception, and behavior. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic activity.

Advantages And Limitations For Lab Experiments

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been extensively studied for its potential use in various scientific research applications. However, there are also limitations to its use. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have potential toxic effects, particularly at high doses. Additionally, its effects may be variable and dependent on a range of factors, including dose, route of administration, and individual differences.

Future Directions

There are several future directions for research on 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is its potential use in the treatment of psychiatric disorders, particularly those involving serotonin dysfunction. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione may also have potential as a tool for studying the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the safety and toxicity of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione and its potential for abuse.

Synthesis Methods

The synthesis of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves the reaction of 2-ethylsulfanyl ethylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 1-benzylpiperazine in the presence of sodium hydride to yield 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis method has been well-established and can be easily scaled up for large-scale production.

Scientific Research Applications

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and can act as a partial agonist at this receptor. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to have activity at other serotonin receptors, including 5-HT2B and 5-HT2C. Additionally, 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have activity at dopamine and norepinephrine receptors.

properties

CAS RN

102212-69-1

Product Name

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Molecular Formula

C21H23N5O6S

Molecular Weight

473.5 g/mol

IUPAC Name

9-benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

InChI

InChI=1S/C21H23N5O6S/c1-4-33(31,32)11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3

InChI Key

MIJYJMAONHEJCU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O

Canonical SMILES

CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O

synonyms

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylsulfonyl)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.